REACTION_CXSMILES
|
[CH3:1][S-:2].[Na+].F[C:5]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][C:6]=1[C:7]#[N:8].O>CS(C)=O>[I:13][C:10]1[CH:11]=[CH:12][C:5]([S:2][CH3:1])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:0.1|
|
Name
|
|
Quantity
|
0.142 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C=C1)I
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the solid that precipitated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC(=C(C#N)C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |